N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is a compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with bromomethyl compounds using t-BuOK/THF as the base and solvent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives. These products have diverse applications in different fields.
Scientific Research Applications
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The molecular pathways involved in its action include enzyme inhibition and metal chelation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3,4-dimethylpyrazole phosphate (DMPP)
- 2-(3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture (DMPSA)
Uniqueness
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and its ability to form stable complexes with metals. This makes it particularly useful in coordination chemistry and catalysis .
Properties
Molecular Formula |
C11H18ClN5 |
---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-5-13-16(4)11(8)6-12-10-7-15(3)14-9(10)2;/h5,7,12H,6H2,1-4H3;1H |
InChI Key |
GWIOQDWCYDKFNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=CN(N=C2C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.